4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Description
4-Methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at the 4-position, a nitro group at the 3-position, and an ethyl-linked 4-sulfamoylphenyl substituent on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides widely studied for their biological activities, including antimicrobial, carbonic anhydrase (CA) inhibitory, and antioxidant properties.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O7S2/c1-25-15-7-6-13(10-14(15)18(19)20)27(23,24)17-9-8-11-2-4-12(5-3-11)26(16,21)22/h2-7,10,17H,8-9H2,1H3,(H2,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQPGDRNRXLGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and a comprehensive review of its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C₁₅H₁₈N₄O₄S
- Molecular Weight : 358.39 g/mol
Its structure features a sulfonamide group, which is known for its antibacterial properties, along with a methoxy and nitro substituent that may enhance its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts:
Antimicrobial Activity
Numerous studies have demonstrated the compound's effectiveness against various bacterial strains. The mechanism of action is primarily attributed to the inhibition of bacterial folic acid synthesis, a common pathway targeted by sulfonamide derivatives.
- Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
Research indicates that derivatives similar to this compound exhibit antiviral properties against several viruses, including Hepatitis B virus (HBV). The proposed mechanism involves increasing intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication.
- Case Study: Anti-HBV Activity
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the sulfonamide and nitro groups can significantly influence its efficacy.
- Key Findings :
- The introduction of methoxy groups enhances lipophilicity, improving cellular uptake.
- Nitro substituents have been associated with increased antibacterial potency.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for assessing the viability of clinical applications. Preliminary data suggest that the compound has favorable absorption characteristics with moderate metabolic stability.
- Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | ~70% |
| Half-life | 4 hours |
| Metabolism | Liver (CYP450 pathway) |
Comparison with Similar Compounds
Key Observations :
- The 3-nitro group in the target compound is rare in the cited analogs, appearing only in , where it is paired with hydroxy groups. Nitro groups enhance electrophilicity and may influence binding to enzymatic targets like CAs or antimicrobial proteins.
- The 4-methoxy group is seen in , but its combination with a nitro group (as in the target) is unique. Methoxy groups typically increase lipophilicity and modulate electronic effects.
- The ethyl-linked 4-sulfamoylphenyl side chain distinguishes the target from compounds with direct sulfamoyl attachments (e.g., ) or heterocyclic substituents (e.g., ). This linker may enhance conformational flexibility and membrane permeability.
Physicochemical Properties
Melting points, solubility, and spectroscopic data vary significantly among sulfonamide derivatives:
*Hypothesized based on analogs in with nitro or bulky substituents.
Key Observations :
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
